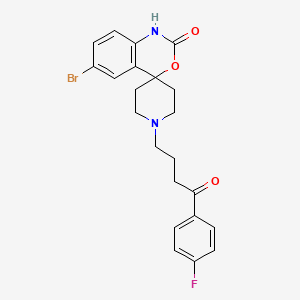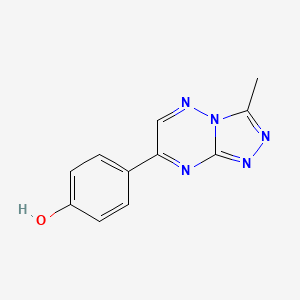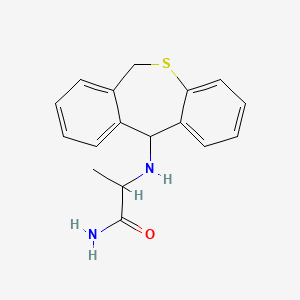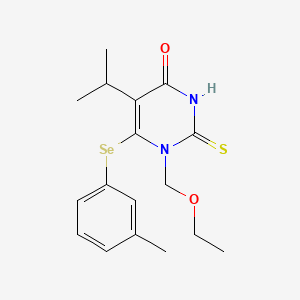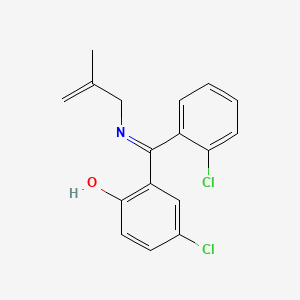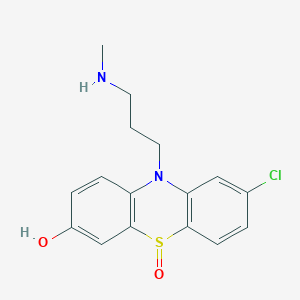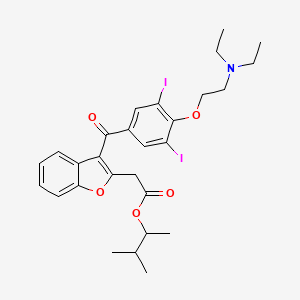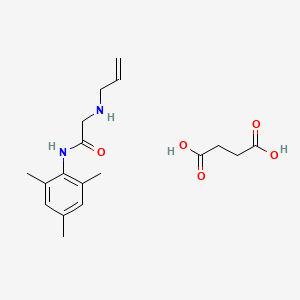
butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a butanedioic acid backbone, a prop-2-enylamino group, and a 2,4,6-trimethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common approach might include:
Formation of the butanedioic acid backbone: This can be achieved through the oxidation of butane or butene using strong oxidizing agents like potassium permanganate.
Introduction of the prop-2-enylamino group: This step may involve the reaction of an appropriate amine with an allyl halide under basic conditions.
Attachment of the 2,4,6-trimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These might include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones.
Amides with aromatic substituents: Compounds with similar amide and aromatic group structures.
Uniqueness
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
121530-14-1 |
|---|---|
Molekularformel |
C18H26N2O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O.C4H6O4/c1-5-6-15-9-13(17)16-14-11(3)7-10(2)8-12(14)4;5-3(6)1-2-4(7)8/h5,7-8,15H,1,6,9H2,2-4H3,(H,16,17);1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
DAJQRJLTOXMBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNCC=C)C.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




